Curcumenol

Vue d'ensemble

Description

Le Curcumenol est un composé sesquiterpénoïde bioactif présent dans l'huile essentielle des rhizomes de Curcuma wenyujin, un membre de la famille des Zingibéracées. Ce composé a été traditionnellement utilisé en médecine chinoise pour ses diverses propriétés thérapeutiques, notamment ses effets anti-inflammatoires, anticancéreux et hépatoprotecteurs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Curcumenol peut être extrait des rhizomes de Curcuma wenyujin en utilisant plusieurs méthodes, notamment :

Extraction liquide sous pression : Cette méthode utilise des solvants liquides sous pression à des températures élevées pour extraire efficacement le this compound.

Distillation à la vapeur : Une méthode traditionnelle où la vapeur est passée à travers la matière végétale pour vaporiser les huiles essentielles, qui sont ensuite condensées et collectées.

Ultrasonication dans du méthanol ou de l'éthanol : Cette méthode utilise des ondes ultrasonores pour améliorer le processus d'extraction en décomposant les parois cellulaires et en libérant le composé dans le solvant.

Méthodes de production industrielle : La production industrielle de this compound implique généralement une extraction à grande échelle utilisant des méthodes telles que la distillation à la vapeur ou l'extraction liquide sous pression, suivie de processus de purification tels que la chromatographie sur colonne pour isoler le composé sous sa forme pure .

Analyse Des Réactions Chimiques

Le Curcumenol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.

Réduction : La réduction du this compound peut être réalisée en utilisant du dihydrogène en présence d'un catalyseur de palladium, ce qui conduit à la formation de sesquiterpénoïdes réduits.

Réactifs et conditions usuels :

Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.

Réduction : Dihydrogène, catalyseur de palladium, températures douces.

Substitution : Nucléophiles comme les groupes hydroxyle ou méthoxy, solvants appropriés.

Principaux produits formés :

Oxydation : Cétones, acides carboxyliques.

Réduction : Sesquiterpénoïdes réduits.

Substitution : Dérivés hydroxylés ou méthoxylés.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Curcumenol has been extensively studied for its anti-inflammatory effects. Research indicates that it mitigates inflammation through the inhibition of the TNFα/NF-κB signaling pathway, which is crucial in inflammatory responses. A study using a lumbar instability mouse model demonstrated that this compound administration reduced inflammation and prevented intervertebral disc degeneration by decreasing the expression of matrix metalloproteinases (MMPs) associated with inflammation .

Case Study: Intervertebral Disc Degeneration

- Model : Lumbar instability mouse model

- Outcome : Reduced height loss and osteophyte formation in discs

- Mechanism : Inhibition of TNFα/NF-κB pathway .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its therapeutic potential in various diseases. It has been shown to scavenge free radicals and enhance cellular antioxidant defenses, making it a candidate for treating oxidative stress-related conditions such as neurodegenerative diseases .

Research Insights

- This compound enhances the activity of antioxidant enzymes.

- It protects neuronal cells from oxidative damage, indicating potential applications in Alzheimer's disease and other neurodegenerative disorders .

Anti-cancer Effects

Emerging studies suggest that this compound possesses anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research has highlighted its efficacy against various cancer types, including breast and colon cancers .

Case Study: Cancer Cell Lines

- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29)

- Findings : this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. It may inhibit neuroinflammation and promote neuronal survival, suggesting a role in cognitive health maintenance .

Mechanism of Action

- Reduces levels of pro-inflammatory cytokines.

- Enhances synaptic plasticity and memory functions in animal models .

Anti-diabetic Properties

Recent studies have revealed this compound's potential in managing diabetes by improving insulin sensitivity and reducing blood glucose levels. Its effects on lipid metabolism also suggest a role in combating hyperlipidemia associated with diabetes .

Clinical Implications

- This compound may aid in managing Type II diabetes through metabolic regulation.

- Animal studies indicate significant reductions in fasting blood glucose and triglyceride levels following treatment with this compound .

Osteoporosis Management

This compound is being explored for its potential to ameliorate osteoporosis. Research indicates that it promotes bone health by enhancing osteoblast activity and inhibiting osteoclast formation, which could be beneficial for post-menopausal women and individuals with osteoporosis .

Summary Table of this compound Applications

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of TNFα/NF-κB pathway | Reduced inflammation in animal models |

| Antioxidant | Scavenging free radicals | Enhanced cellular defenses |

| Anti-cancer | Induction of apoptosis | Inhibited proliferation in cancer cells |

| Neuroprotective | Reduction of neuroinflammation | Improved cognitive functions |

| Anti-diabetic | Improved insulin sensitivity | Significant reduction in blood glucose |

| Osteoporosis | Promotion of osteoblast activity | Enhanced bone density |

Mécanisme D'action

Curcumenol exerts its effects through multiple molecular targets and pathways:

Anti-Cancer: Inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Anti-Inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).

Hepatoprotective: Protects liver cells from damage by enhancing antioxidant defenses and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Le Curcumenol est comparé à d'autres sesquiterpénoïdes tels que le curcumol, la curdione et la germacrone :

Curcumol : Propriétés anti-cancéreuses et hépatoprotectrices similaires, mais diffère dans sa structure chimique et ses cibles moléculaires spécifiques.

Curdione : Connu pour ses activités anti-inflammatoires et anticancéreuses, mais possède un mécanisme d'action différent.

Germacrone : Exhibe des effets anti-inflammatoires et antitumoraux, mais sa biodisponibilité et sa pharmacocinétique diffèrent de celles du this compound

Le this compound se distingue par sa combinaison unique de bioactivités et son potentiel pour des applications thérapeutiques dans diverses maladies.

Activité Biologique

Curcumenol, a sesquiterpene compound primarily derived from various species of the Curcuma genus, particularly Curcuma wenyujin and Curcuma aeruginosa, has garnered significant attention for its diverse biological activities. This article synthesizes current research findings regarding the pharmacological properties of this compound, focusing on its anti-inflammatory, antibacterial, antioxidant, anti-cancer, and anti-diabetic effects.

Chemical Structure and Properties

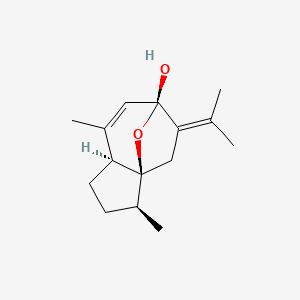

This compound is classified as a guaiane-type sesquiterpene. Its structure contributes to its biological activity, which includes interactions with various cellular pathways. The compound has been isolated using advanced chromatographic techniques, including vacuum liquid chromatography and preparative thin-layer chromatography (TLC) .

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound mitigated inflammation in chondrocytes by inhibiting the NF-κB and MAPK signaling pathways. This was evidenced by reduced expression levels of matrix metalloproteinase 3 (MMP3) in both in vitro (ATDC5 chondrocytes) and in vivo (DMM-induced osteoarthritis mouse model) settings .

| Study | Model | Findings |

|---|---|---|

| In vitro & In vivo | Inhibition of NF-κB and MAPK pathways; reduced MMP3 expression; amelioration of OA symptoms. |

2. Antibacterial Activity

Research indicates that this compound possesses antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Salmonella typhi. In a study involving methanol extracts from Curcuma aeruginosa, this compound demonstrated moderate antibacterial activity with inhibition zones of 8 mm against S. typhi and 4 mm against E. coli at a concentration of 50 ppm .

| Bacteria | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Salmonella typhi | 8 | 50 |

| Escherichia coli | 4 | 50 |

3. Antioxidant Activity

This compound's antioxidant properties have been highlighted in various studies, which suggest that it can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with chronic diseases.

4. Anti-Cancer Properties

Recent studies have shown that this compound induces ferroptosis in lung cancer cells through the lncRNA H19/miR-19b-3p/FTH1 axis, leading to cell death and suppression of proliferation . This mechanism positions this compound as a potential candidate for cancer therapy.

5. Anti-Diabetic Effects

Preliminary investigations into the anti-diabetic effects of this compound suggest its potential to improve insulin sensitivity and reduce blood glucose levels. However, more extensive clinical studies are required to establish these effects definitively.

Case Studies

- Osteoarthritis Management : A study involving a DMM-induced osteoarthritis mouse model demonstrated that this compound significantly reduced inflammation and cartilage degradation, suggesting its potential use in managing osteoarthritis .

- Antibacterial Efficacy : In a clinical context, this compound's antibacterial properties were evaluated against common pathogens, showing promising results that could support its use in treating infections caused by resistant bacterial strains .

Propriétés

IUPAC Name |

2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h7,11-12,16H,5-6,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFMXVMWEWLJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(=C(C)C)C(O3)(C=C2C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19431-84-6 | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

118.5 - 119.5 °C | |

| Record name | Curcumenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033960 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.